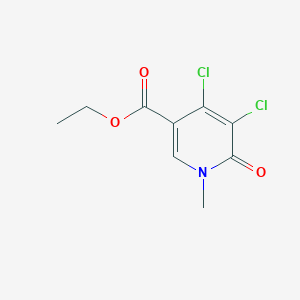
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Vue d'ensemble
Description
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (EDPC) is a chlorinated compound of the pyridine family that has been used in a variety of scientific research applications due to its unique properties. EDPC has a wide range of potential applications in the biomedical, pharmaceutical, and agrochemical fields. It is a highly versatile compound with a variety of potential uses in laboratory experiments.
Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
- Summary of Application : Triazole-Pyrimidine hybrids, which may include similar compounds to the one you mentioned, have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anti-tubercular Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been synthesized and evaluated for anti-tubercular activity .
- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-viral Activity
- Summary of Application : Ethyl 1 H -indole-3-carboxylates, which may include similar compounds to the one you mentioned, have shown anti-viral activity in Huh-7.5 cells .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the cells and its effects on viral activity were observed .
- Results : Compound 4- ((3- (ethoxycarbonyl)-1-methyl-5- (pyrrolidin-1-ylmethyl)-1 H -indol-2-yl)methyl)benzenesulfinate (6) was the most active compound at low concentration against hepatitis C virus (HCV) .
Analgesic Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been used as analgesics .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the body and its effects on pain were observed .
- Results : The derivatives of 1, 3-diazole show different biological activities such as analgesic .
Antifungal Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been used as antifungal agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the body and its effects on fungal infections were observed .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antifungal .
Antihypertensive Activity
- Summary of Application : Imidazole containing compounds, which may include similar compounds to the one you mentioned, have been used as antihypertensive agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound was introduced to the body and its effects on blood pressure were observed .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antihypertensive .
Propriétés
IUPAC Name |
ethyl 4,5-dichloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9(14)5-4-12(2)8(13)7(11)6(5)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBNMBDIHGHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470629 | |
| Record name | Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
853105-72-3 | |
| Record name | Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

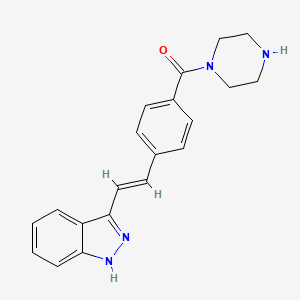
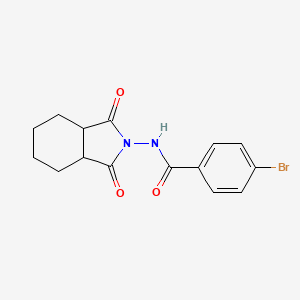
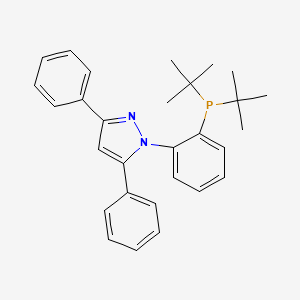
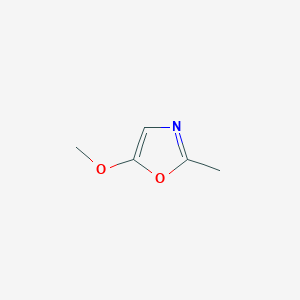
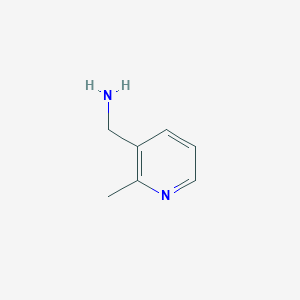
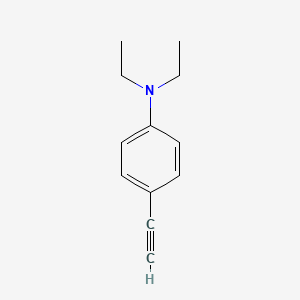
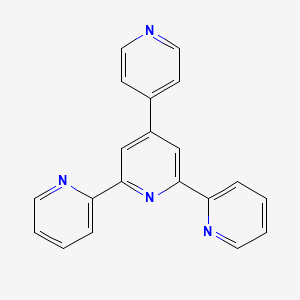
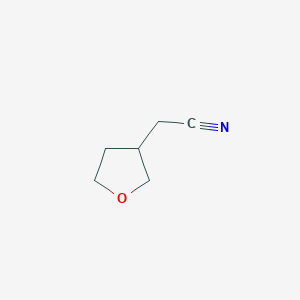
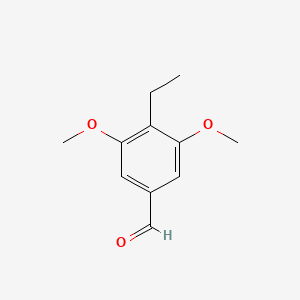

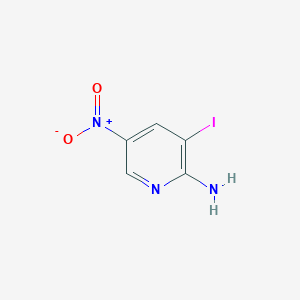
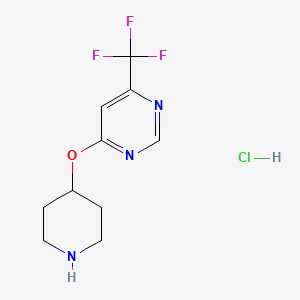
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
